

A Comprehensive Technical Guide to Pyridine-4-aldoxime: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Pyridine-4-aldoxime*

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Introduction

Pyridine-4-aldoxime, a heterocyclic organic compound, holds a position of significant interest within the realms of medicinal chemistry and toxicology. While it is a valuable intermediate in various organic syntheses, its primary importance lies in its structural relationship to a critical class of drugs known as cholinesterase reactivators. These agents are indispensable antidotes for poisoning by organophosphorus compounds (OPs), which include highly toxic nerve agents and pesticides.^{[1][2][3]} This guide offers an in-depth exploration of the core chemical and physical characteristics of **pyridine-4-aldoxime**, its synthesis, mechanism of action, and its pivotal role as a precursor to life-saving therapeutics. The content is tailored for researchers, scientists, and drug development professionals who require a detailed technical understanding of this foundational molecule.

Chemical Identity and Molecular Structure

Pyridine-4-aldoxime is structurally characterized by a pyridine ring substituted at the 4-position with an aldoxime functional group.^{[1][2]} The pyridine moiety, an aromatic six-membered heterocycle containing a nitrogen atom, imparts specific electronic properties and basicity to the molecule. The aldoxime group (-CH=NOH) is the source of its nucleophilic character, which is central to its biochemical function.

- IUPAC Name: (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine^{[4][5]}

- Synonyms: 4-Pyridinecarboxaldehyde oxime, Isonicotinaldehyde oxime[2][6]
- CAS Number: 696-54-8[2][6][7][8]
- Molecular Formula: C₆H₆N₂O[6][7]
- Molecular Weight: 122.12 g/mol [4][6][7]

The aldoxime group can exist as two geometric isomers, E (anti) and Z (syn), with respect to the C=N double bond. The E-isomer is typically the more stable and predominant form.

Caption: Chemical structure of (E)-**Pyridine-4-aldoxime**.

Physicochemical Properties

The physical and chemical properties of **pyridine-4-aldoxime** dictate its behavior in experimental and physiological settings. Its moderate polarity, stemming from the pyridine nitrogen and the hydroxyl group, influences its solubility and crystalline nature.

Property	Value	Source(s)
Appearance	White to off-white or light yellow crystalline solid/powder	[1][5]
Melting Point	130 - 135 °C (266 - 275 °F)	[6][9]
Boiling Point	~227.5 °C (rough estimate)	[6]
Water Solubility	10 g/L (at 20 °C)	[6]
Solubility (Organic)	Soluble in ethanol, methanol; soluble in ether	[1]
pKa	pK _{a1} : ~4.73 (pyridinium ion); pK _{a2} : ~10.03 (oxime OH)	[6]
Flash Point	> 110 °C (> 230 °F)	[6][9]

The two pKa values are critical. The pKa of ~4.73 corresponds to the protonation of the pyridine nitrogen. The pKa of ~10.03 is for the acidic proton of the oxime's hydroxyl group. At

physiological pH (~7.4), the oxime group is predominantly in its protonated (-NOH) form. However, a small but significant fraction exists as the highly nucleophilic oximate anion (-NO⁻), which is essential for its reactivation chemistry.

Synthesis and Characterization

Synthetic Protocol

Pyridine-4-aldoxime is readily synthesized via a classical condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a base to liberate the free hydroxylamine.^[1]

Caption: Synthesis of **Pyridine-4-aldoxime**.

Experimental Protocol: Synthesis of **Pyridine-4-aldoxime**

- **Reagent Preparation:** Dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 4-pyridinecarboxaldehyde in ethanol.
- **Reaction Setup:** Place the 4-pyridinecarboxaldehyde solution in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
- **Addition:** Slowly add the hydroxylamine solution to the stirred aldehyde solution. Following this, add a solution of a suitable base (e.g., sodium hydroxide or sodium carbonate) dropwise to neutralize the HCl and catalyze the reaction.
- **Reaction:** Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** The product often precipitates out of the solution upon completion or cooling. The precipitate is collected by suction filtration.
- **Purification:** The crude product is washed with cold water to remove inorganic salts. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure crystalline **pyridine-4-aldoxime**.^[10]

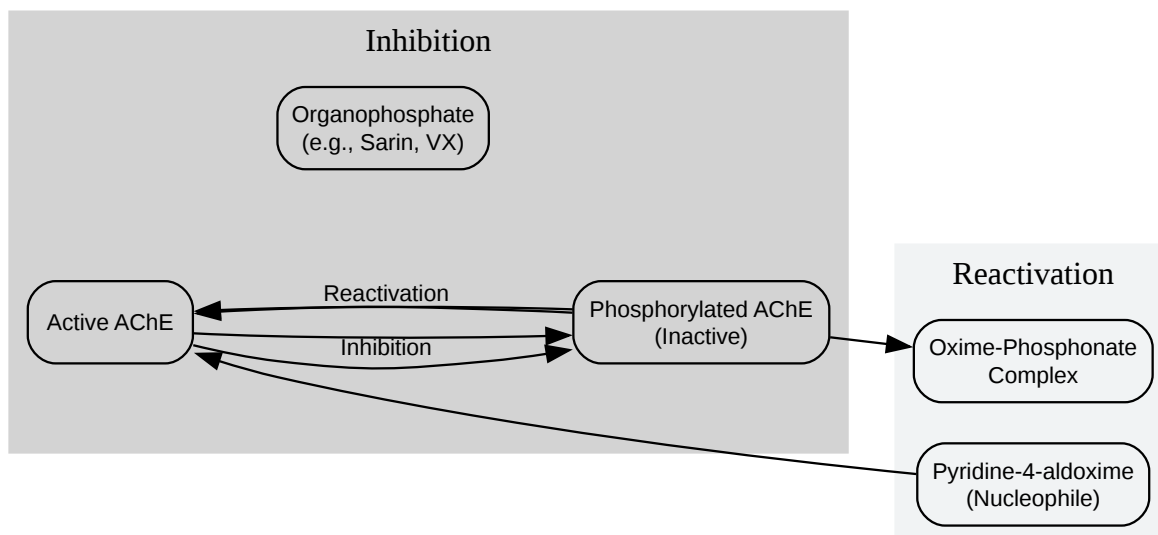
Spectroscopic Characterization

- ^1H NMR: The proton NMR spectrum provides clear diagnostic signals. Protons on the pyridine ring typically appear in the aromatic region (δ 7.5-8.8 ppm). A distinct singlet for the aldoxime proton ($-\text{CH}=\text{N}-$) is observed around δ 8.4 ppm, and a broad singlet for the hydroxyl proton ($-\text{OH}$) is seen at higher chemical shifts (e.g., δ ~12.4 ppm in $\text{DMSO}-d_6$), which can be exchanged with D_2O .[\[11\]](#)
- ^{13}C NMR: The spectrum will show six distinct carbon signals. Four signals correspond to the aromatic carbons of the pyridine ring, and one signal corresponds to the $\text{C}=\text{N}$ carbon of the oxime group.
- IR Spectroscopy: Key vibrational bands include a broad peak for the O-H stretch (~3200-2800 cm^{-1}), a sharp peak for the $\text{C}=\text{N}$ stretch (~1650 cm^{-1}), and several bands corresponding to the $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations of the pyridine ring (~1600-1400 cm^{-1}).
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at $m/z = 122$, corresponding to the molecular weight of the compound.

Mechanism of Action in Cholinesterase Reactivation

The primary toxic effect of organophosphorus (OP) compounds is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine.[\[3\]](#) OP agents phosphorylate a serine residue in the active site of AChE, rendering it inactive. This leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by symptoms like convulsions, respiratory failure, and potentially death.[\[3\]](#)[\[12\]](#)

Oximes, like **pyridine-4-aldoxime**, serve as reactivators. The process involves the nucleophilic attack of the deprotonated oximate anion on the phosphorus atom of the OP-AChE conjugate. This cleaves the phosphorus-serine bond, regenerating the active enzyme and forming a more benign oxime-phosphonate complex that is subsequently released.



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Caption: AChE Inhibition by Organophosphates and Reactivation by Oximes.

While **pyridine-4-aldoxime** itself possesses this fundamental reactivation capability, it is not typically used directly as an antidote.[13][14] Its permanent positive charge, which is crucial for binding to the inhibited enzyme's active site, is lacking. Therefore, it serves as a critical starting material for the synthesis of more potent, quaternary pyridinium oximes like Pralidoxime (2-PAM) and MMB-4, which are designed to have a permanent positive charge, enhancing their efficacy significantly.[12][13][15]

Applications in Research and Development

- **Antidote Synthesis:** The most prominent application of **pyridine-4-aldoxime** is as a key intermediate in the synthesis of advanced cholinesterase reactivators.[6][8] It is a building block for bis-pyridinium oximes like MMB-4, which are investigated as more effective, broad-spectrum antidotes against nerve agent poisoning compared to older agents like pralidoxime.[13]
- **Coordination Chemistry:** The nitrogen atoms of both the pyridine ring and the oxime group can act as ligands, making **pyridine-4-aldoxime** a useful molecule in the synthesis of coordination complexes with various metal ions.

- Antimicrobial Research: Derivatives of **pyridine-4-aldoxime**, particularly quaternary ammonium salts with long alkyl chains, have been synthesized and investigated for their antimicrobial and antifungal properties.[\[10\]](#)[\[16\]](#)
- Organic Synthesis: It serves as a versatile intermediate for the synthesis of other complex organic molecules and heterocyclic systems.[\[1\]](#)

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **pyridine-4-aldoxime**.

- Hazard Identification:
 - H302/H332: Harmful if swallowed or if inhaled.[\[4\]](#)[\[6\]](#)[\[9\]](#)
 - H315: Causes skin irritation.[\[6\]](#)[\[9\]](#)
 - H319: Causes serious eye irritation.[\[6\]](#)[\[9\]](#)
 - H335: May cause respiratory irritation.[\[9\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or glasses are mandatory.[\[9\]](#)[\[17\]](#)[\[18\]](#)
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[\[9\]](#)[\[17\]](#)[\[19\]](#)
 - Skin and Body: A lab coat or other protective clothing should be worn to prevent skin contact.[\[9\]](#)[\[17\]](#)[\[18\]](#)
 - Respiratory: Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. If significant dust is generated, a NIOSH-approved respirator is recommended.[\[17\]](#)[\[18\]](#)
- Handling: Avoid generating dust. Wash hands thoroughly after handling.[\[17\]](#)[\[19\]](#) Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[9\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible substances.[7][17]

Conclusion

Pyridine-4-aldoxime is more than a simple heterocyclic compound; it is a cornerstone molecule in the defense against chemical warfare agents and pesticide poisoning. Its unique structure, combining the electronic features of a pyridine ring with the nucleophilic potential of an aldoxime, provides the essential chemical blueprint for effective cholinesterase reactivators. While not an end-product therapeutic itself, its role as a key synthetic precursor is indispensable. A thorough understanding of its properties, synthesis, and mechanism of action is fundamental for scientists and researchers dedicated to developing next-generation antidotes and other novel chemical entities. Future research will likely continue to leverage this versatile scaffold to create more potent, broad-spectrum, and CNS-penetrant reactivators to counter the evolving threat of organophosphorus toxicity.

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